

Introduction: The Analytical Imperative for Morpholine Quantification

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Compound of Interest

Compound Name: *(S)-Morpholine-2-carboxylic acid hydrochloride*

Cat. No.: B3027925

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Morpholine (C₄H₉NO) is a heterocyclic organic compound that serves a multitude of functions in industrial and pharmaceutical manufacturing.[1] It is utilized as a pH adjusting agent in steam systems, a corrosion inhibitor, and as a chemical intermediate or reagent in the synthesis of various Active Pharmaceutical Ingredients (APIs), including the antibiotic Linezolid and the anti-cancer agent Gefitinib.[1] Given its role in synthesis, residual morpholine can persist in final drug products.[2] Regulatory bodies mandate strict limits on such impurities, making their accurate and precise quantification a critical component of quality control and assurance in the pharmaceutical industry.[3]

However, the physicochemical properties of morpholine—specifically its high polarity, low molecular weight, and volatility—present significant challenges for conventional chromatographic analysis.[4][5] This application note provides detailed protocols and expert insights for two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), tailored for the robust analysis of morpholine derivatives in pharmaceutical matrices.

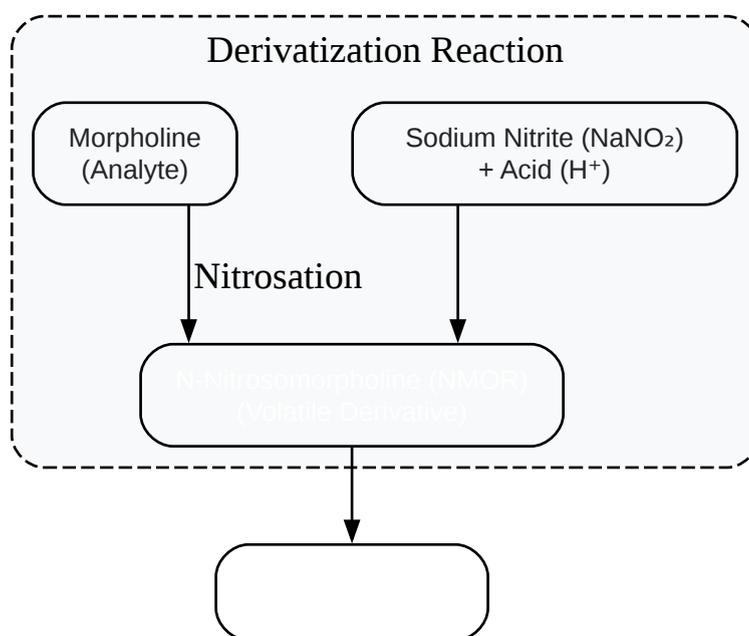
PART 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Direct analysis of polar compounds like morpholine by GC-MS is often hindered by poor peak shape and volatility.[6] A common and highly effective strategy to overcome this is chemical derivatization, which converts the analyte into a more volatile and thermally stable compound

suitable for GC analysis.[7] The most prevalent method involves the nitrosation of morpholine to form N-nitrosomorpholine.[6][8]

Principle of Derivatization

As a secondary amine, morpholine readily reacts with a nitrosating agent, such as sodium nitrite (NaNO_2), under acidic conditions (typically using HCl) to form the stable and volatile N-nitrosomorpholine (NMOR) derivative.[6] This derivative exhibits excellent chromatographic properties and produces a distinct mass spectrum, enabling sensitive and selective detection by GC-MS.[6][7]



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Caption: Derivatization of morpholine to N-nitrosomorpholine for GC-MS.

Quantitative Data Summary: GC-MS Method Performance

The following table summarizes the typical performance of the GC-MS method for morpholine determination after derivatization, based on published studies.

| Parameter | Performance in Apple Juice[6] | Performance in Fruit Peel/Pulp[9] | Performance in Ibuprofen[6] |
|-------------------------------|-------------------------------|-----------------------------------|-----------------------------|
| Linearity Range | 10 - 500 µg/L | 10 - 400 µg/kg | 10 - 500 µg/L |
| Correlation (R ²) | > 0.999 | > 0.999 | > 0.999 |
| LOD | 7.3 µg/L | 1.3 - 3.3 µg/kg | 7.3 µg/L |
| LOQ | 24.4 µg/L | 4.1 - 10.1 µg/kg | 24.4 µg/L |
| Spiked Recovery | 94.3% - 109.0% | 88.6% - 107.2% | 96.0% - 107.9% |
| Intra-day Precision (RSD%) | 2.0% - 4.4% | 1.4% - 9.4% | 2.0% - 4.4% |
| Inter-day Precision (RSD%) | 3.3% - 7.0% | 1.5% - 2.8% | 3.3% - 7.0% |

Detailed Experimental Protocol: GC-MS

This protocol is a synthesized methodology based on established and validated methods.[6][9]

1. Sample Preparation

- Rationale: The goal is to create a clean, homogenous liquid sample suitable for derivatization. For APIs or drug products, this involves dissolution in an appropriate solvent.
- Protocol:
 - Accurately weigh a portion of the drug substance or ground tablet powder and dissolve it in purified water or a suitable solvent to a known concentration.
 - If particulates are present, centrifuge the solution (e.g., 10,000 rpm for 15 min) and filter the supernatant through a 0.22 µm membrane filter.[8]

2. Derivatization

- Rationale: This step quantitatively converts morpholine to its GC-amenable form. The reaction conditions (pH, temperature, time) are optimized for maximum yield.[6] An acidic pH

of around 1.5 is optimal for the reaction.[9]

- Protocol:
 - Transfer 2.0 mL of the prepared sample solution into a 10 mL glass test tube.
 - Add 200 μ L of 0.05 M HCl to acidify the sample.[8]
 - Add 200 μ L of saturated sodium nitrite (NaNO_2) solution and vortex-mix thoroughly.[8]
 - Heat the mixture in a heating block at 40°C for 5 minutes to facilitate the reaction.[6]
 - Allow the mixture to cool to room temperature.

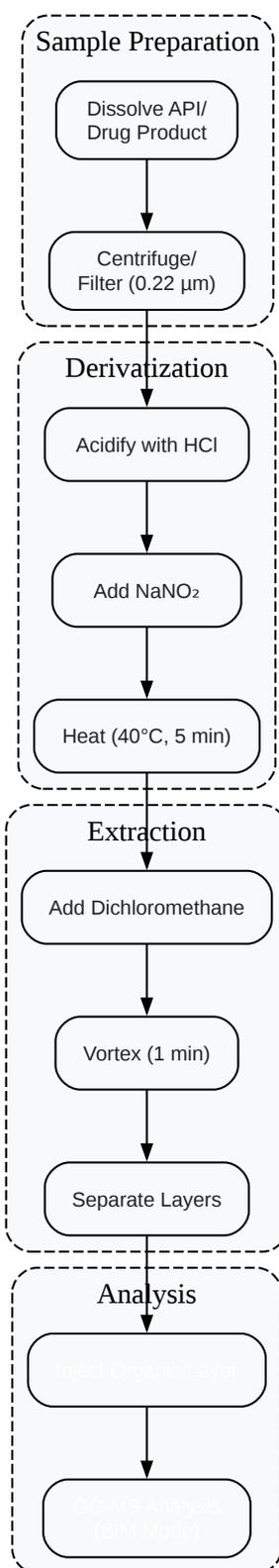
3. Liquid-Liquid Extraction (LLE)

- Rationale: LLE is used to isolate the nonpolar N-nitrosomorpholine derivative from the aqueous sample matrix into an organic solvent compatible with GC injection. Dichloromethane is a common choice.[6]
- Protocol:
 - Add 0.5 mL of dichloromethane to the cooled, derivatized solution.[10]
 - Vortex vigorously for 1 minute to ensure efficient extraction.[10]
 - Allow the layers to separate for 10 minutes.[10]
 - Carefully transfer the lower organic layer (dichloromethane) into an amber autosampler vial for GC-MS analysis.

4. GC-MS Analysis

- Rationale: The GC conditions are selected to provide good separation and peak shape for N-nitrosomorpholine. The MS is operated in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity.
- Protocol:

- GC System: Agilent 7890 or equivalent.[6]
- Column: TM-1701 (30 m x 0.32 mm I.D., 0.5 µm film thickness) or similar mid-polarity column.[6]
- Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.[6][10]
- Injection: 1 µL, split ratio 1:7, injector temperature 250°C.[6]
- Oven Program: Initial temperature 100°C, hold for 4 min; ramp to 120°C at 10°C/min, hold for 3 min; ramp to 250°C at 20°C/min, hold for 5 min.[6]
- MS System: Agilent 5975C or equivalent.[6]
- Ionization Mode: Electron Impact (EI) at 70 eV.[6][10]
- Temperatures: Transfer line 280°C, MS Source 230°C, MS Quadrupole 150°C.[6][10]
- Acquisition Mode: Selected Ion Monitoring (SIM).
- Characteristic Ions: m/z 116.1 (Quantifier) and 86.1 (Qualifier) for N-nitrosomorpholine.[6][10]



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Caption: Experimental workflow for GC-MS analysis of morpholine.

PART 2: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC offers a powerful alternative to GC-MS. Two primary strategies are employed: direct analysis using Hydrophilic Interaction Liquid Chromatography (HILIC) and analysis after pre-column derivatization for use with traditional reversed-phase columns.

Method A: Direct Analysis via HILIC-LC-MS/MS

Principle: HILIC is an ideal technique for retaining and separating highly polar compounds like underivatized morpholine.^[4] It utilizes a polar stationary phase (e.g., bare silica or amide-bonded) with a high-organic mobile phase. Retention is based on a partitioning mechanism within a water-enriched layer on the surface of the stationary phase. Coupling with tandem mass spectrometry (MS/MS) provides the necessary selectivity and sensitivity for quantification at trace levels.^[11]

Detailed Experimental Protocol: HILIC-LC-MS/MS

This protocol is based on a validated method for morpholine in complex matrices.^{[4][11]}

1. Sample Preparation

- Rationale: A simple "dilute-and-shoot" approach is often sufficient, but a protein precipitation or extraction step can clean up complex samples.
- Protocol:
 - Accurately weigh the sample and dissolve in a suitable diluent, typically matching the initial mobile phase composition (e.g., 90:10 acetonitrile:water with buffer).
 - For more complex matrices, perform an extraction with acidified methanol (e.g., 1% formic acid in methanol).^[4]
 - Vortex, centrifuge, and filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.^[4]

2. HILIC-LC-MS/MS Analysis

- Rationale: The choice of a HILIC column and an appropriate buffered mobile phase is critical for achieving reproducible retention. A gradient elution moving from high to low organic content is used to elute the analyte.
- Protocol:
 - LC System: Waters ACQUITY UPLC or equivalent.[4]
 - Column: Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 μ m).[4]
 - Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.[4]
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]
 - Gradient: A typical gradient might start at 5-10% A, holding for a short period, then ramping up to 40-50% A to elute the morpholine.
 - Flow Rate: 0.4 mL/min.[4]
 - Column Temperature: 30-40°C.
 - MS/MS System: Triple quadrupole mass spectrometer.
 - Ionization Mode: Electrospray Ionization, Positive (ESI+).
 - MRM Transitions: Monitor the transition from the protonated parent ion $[M+H]^+$ to a specific product ion for quantification.

Method B: HPLC with Pre-Column Derivatization

Principle: For laboratories equipped with standard HPLC-UV systems, derivatization can make morpholine detectable. A common reagent is 1-Naphthyl isothiocyanate (NIT), which reacts with the secondary amine of morpholine to form a stable thiourea derivative.[12][13] This derivative possesses a strong chromophore, allowing for sensitive UV detection and excellent retention on standard C18 reversed-phase columns.[12]

Detailed Experimental Protocol: HPLC-UV with NIT Derivatization

This protocol is adapted from a method for analyzing morpholine in an API.[12]

1. Reagent and Sample Preparation

- Protocol:
 - Derivatizing Reagent: Prepare a solution of 1-Naphthyl isothiocyanate in acetonitrile.
 - Sample Solution: Dissolve the drug substance in a suitable diluent (e.g., acetonitrile).
 - Standard Solution: Prepare a stock solution of morpholine in the same diluent.

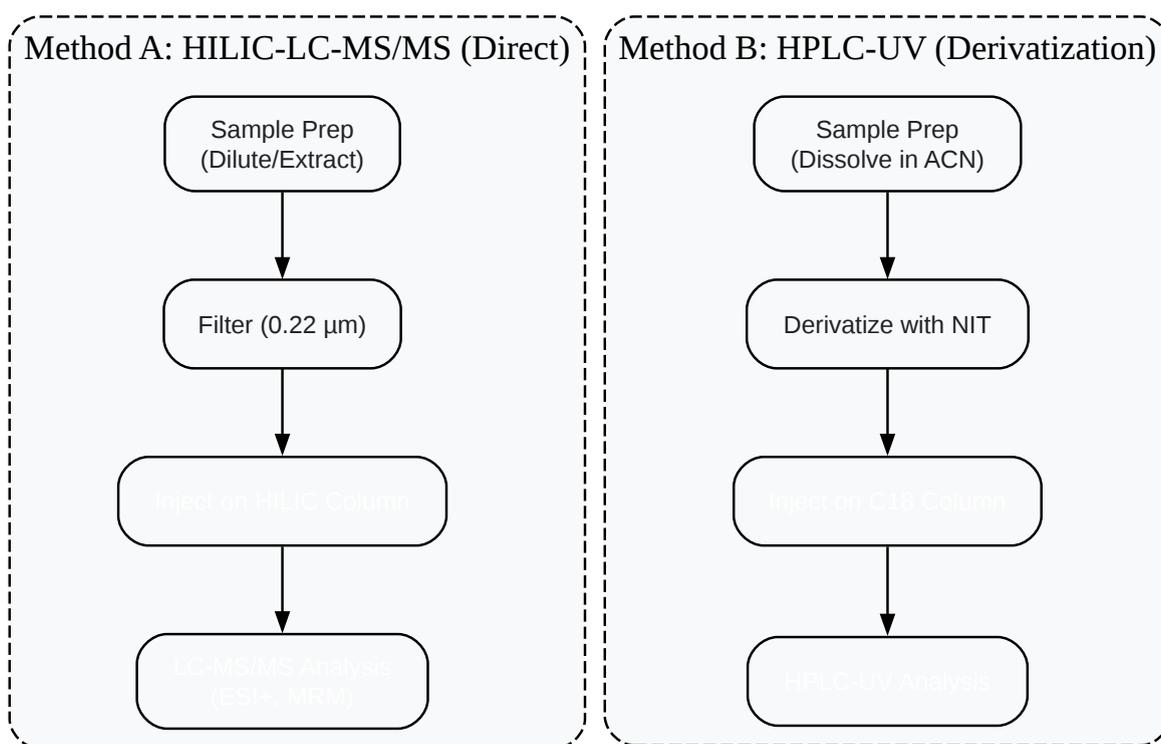
2. Derivatization

- Rationale: The reaction creates a stable, UV-active derivative suitable for reversed-phase HPLC.
- Protocol:
 - In a vial, mix a precise volume of the sample or standard solution with the derivatizing reagent.
 - Allow the reaction to proceed at room temperature for a specified time (e.g., 15-30 minutes) to ensure complete derivatization.
 - Dilute the reaction mixture to a final volume with the mobile phase.

3. HPLC-UV Analysis

- Rationale: Standard reversed-phase conditions are used to separate the nonpolar derivative from the API and other impurities.
- Protocol:
 - HPLC System: Standard HPLC with a UV/PDA detector.
 - Column: C18 column (e.g., 4.6 x 250 mm, 5 μ m).

- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength appropriate for the naphthylisothiourea derivative.
- Quantification: Based on the peak area of the morpholine derivative compared to a calibration curve prepared from derivatized standards.



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Caption: Comparison of HPLC workflow strategies for morpholine analysis.

Quantitative Data Summary: HPLC Method Performance

The following table summarizes the performance of different HPLC-based methods.

| Parameter | HILIC-LC-MS/MS (Fruits) [11] | HPLC-UV with NIT Derivatization (Cobicistat API)[12] |
|-------------------------------|---------------------------------|--|
| Linearity Range | 0.01 - 0.2 µg/g | 0.3 - 1.2 µg/mL |
| Correlation (R ²) | > 0.99 | 0.9995 |
| LOD | 0.001 - 0.004 µg/g | 0.10 µg/mL |
| LOQ | 0.01 µg/g | 0.30 µg/mL |
| Recovery (%) | 84% - 120% | 97.9% - 100.4% |
| Precision (RSD%) | Not specified | 0.79% |

Conclusion and Method Selection

The choice between GC-MS and HPLC for the analysis of morpholine derivatives depends on the available instrumentation, required sensitivity, and sample matrix.

- GC-MS with derivatization is a highly sensitive, robust, and specific method, making it an excellent choice for trace residue analysis in various pharmaceutical samples.[8]
- HILIC-LC-MS/MS offers the advantage of direct analysis without derivatization, simplifying sample preparation and avoiding the use of potentially hazardous reagents. Its high sensitivity and specificity make it a state-of-the-art technique.[4][11]
- HPLC-UV with derivatization provides a reliable and accessible alternative for laboratories without mass spectrometry capabilities, demonstrating good performance for quality control applications.[12]

Each method, when properly validated, can provide accurate and trustworthy data essential for ensuring the safety and quality of pharmaceutical products.

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